

Structural Characterization of 5-Benzyl-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Benzyl-1H-pyrazol-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural characterization of **5-Benzyl-1H-pyrazol-3-amine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines the key analytical techniques and experimental protocols for elucidating its molecular structure, presenting available spectroscopic and crystallographic data in a clear and comparative format.

Molecular Structure and Properties

5-Benzyl-1H-pyrazol-3-amine is a substituted pyrazole featuring a benzyl group at the 5-position and an amine group at the 3-position. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The structural formula and key properties are summarized below.

Table 1: General Properties of **5-Benzyl-1H-pyrazol-3-amine**

Property	Value
Molecular Formula	C ₁₀ H ₁₁ N ₃
Molecular Weight	173.22 g/mol
IUPAC Name	5-benzyl-1H-pyrazol-3-amine
CAS Number	150712-24-6

Spectroscopic Characterization

Spectroscopic methods are fundamental to the structural elucidation of organic molecules. This section details the available data for **5-Benzyl-1H-pyrazol-3-amine** from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR data provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectroscopic Data for **5-Benzyl-1H-pyrazol-3-amine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.34 - 7.19	m	5H	Phenyl-H
5.44	s	1H	Pyrazole C4-H
4.89	br s	1H	NH (pyrazole)
3.90	s	2H	CH ₂ (benzyl)

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectroscopy: Carbon NMR provides information about the different carbon environments in the molecule. While experimental ¹³C NMR data for **5-Benzyl-1H-pyrazol-3-amine** is not readily available in the literature, data for the closely related compound 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile in CDCl₃ shows pyrazole ring carbons in the range of δ 112-154 ppm. For **5-Benzyl-1H-pyrazol-3-amine**, the benzyl and pyrazole carbons can be predicted to fall within established ranges for such structures.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for **5-Benzyl-1H-pyrazol-3-amine**

Technique	Ionization Mode	m/z	Fragment
Electrospray Ionization (ESI)	Positive	$[M+H]^+ = 174$	Molecular Ion

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While the experimental IR spectrum for **5-Benzyl-1H-pyrazol-3-amine** is not available, characteristic absorption bands can be predicted based on its functional groups. For the related compound 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, characteristic peaks are observed for N-H, C-H, C=N, and C=C stretching vibrations.

Table 4: Predicted IR Absorption Bands for **5-Benzyl-1H-pyrazol-3-amine**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3450 - 3300	N-H (amine)	Stretching
3200 - 3100	N-H (pyrazole)	Stretching
3100 - 3000	C-H (aromatic)	Stretching
2950 - 2850	C-H (aliphatic)	Stretching
1650 - 1550	C=N, C=C (ring)	Stretching
1500 - 1400	C=C (aromatic)	Stretching

Crystallographic Data

While a crystal structure for **5-Benzyl-1H-pyrazol-3-amine** is not currently available in the Cambridge Structural Database (CSD), a recent study on the closely related analogs 4-benzyl-

1H-pyrazole and 3,5-diamino-4-benzyl-1H-pyrazole provides valuable insight into the expected solid-state conformation and intermolecular interactions.

Table 5: Representative Crystallographic Data from Analogous Structures

Parameter	4-benzyl-1H-pyrazole	3,5-diamino-4-benzyl-1H-pyrazole
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁	P2 ₁ /c
Key Bond Lengths (Å)	C-C (pyrazole-CH ₂): 1.50	C-C (pyrazole-CH ₂): 1.51
N-N (pyrazole): 1.36	N-N (pyrazole): 1.38	
Key Intermolecular Interactions	N-H...N hydrogen bonds	N-H...N and N-H...π hydrogen bonds

This data suggests that **5-Benzyl-1H-pyrazol-3-amine** is likely to form strong intermolecular hydrogen bonds in the solid state involving the pyrazole and amine N-H donors and the pyrazole nitrogen acceptors.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of **5-Benzyl-1H-pyrazol-3-amine** in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

- Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale to the residual solvent peak (CDCl_3 at 7.26 ppm).
- Integrate the signals to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans will be required compared to ^1H NMR (typically 1024 or more).
 - Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
 - Process the data similarly to the ^1H spectrum.
 - Calibrate the chemical shift scale to the solvent peak (CDCl_3 at 77.16 ppm).

Mass Spectrometry

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

- Sample Preparation: Prepare a dilute solution of **5-Benzyl-1H-pyrazol-3-amine** (approximately 10-100 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L/min}$).
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

- Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity.

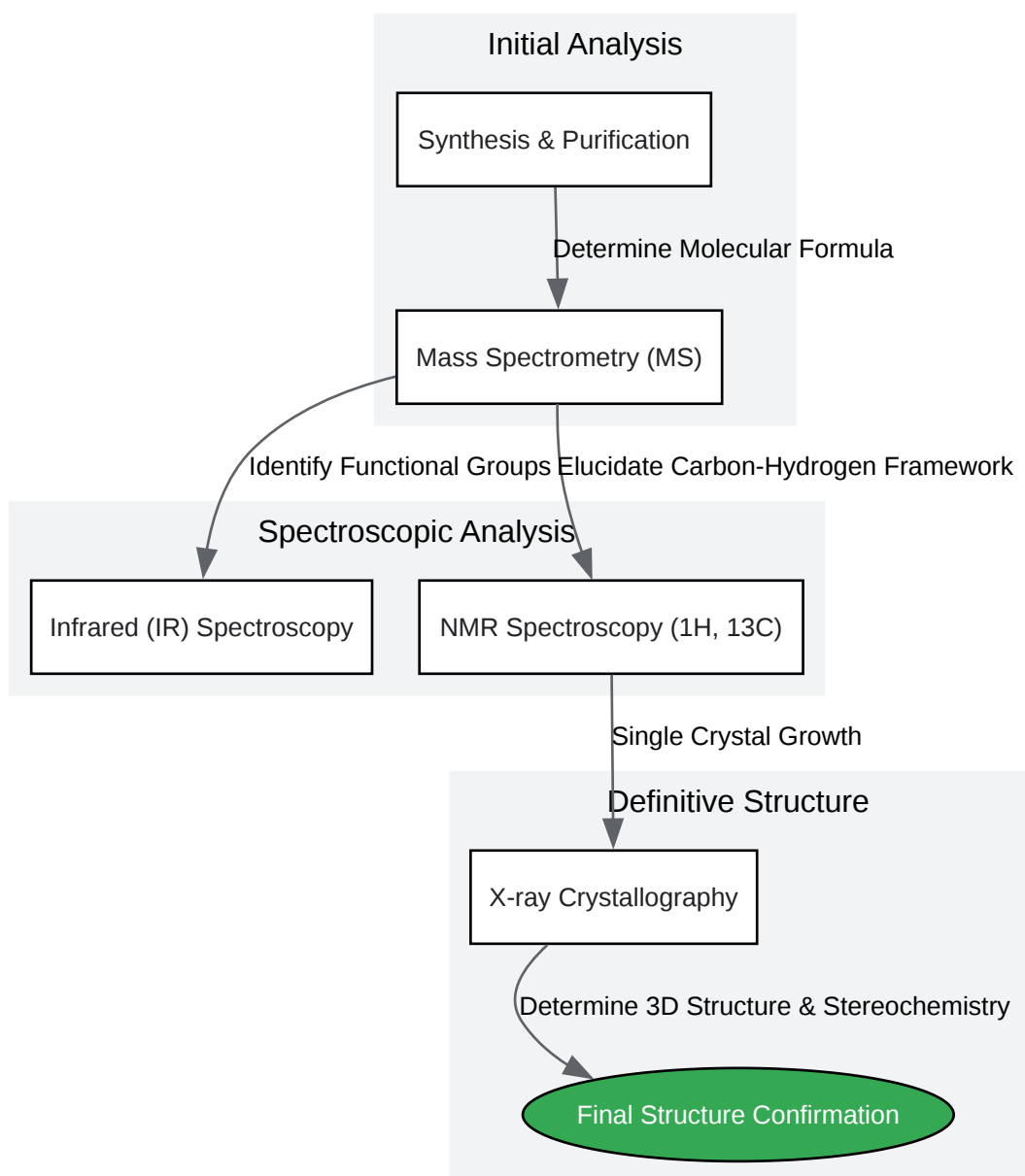
Infrared Spectroscopy

Protocol for Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy:

- Sample Preparation: Place a small amount of the solid **5-Benzyl-1H-pyrazol-3-amine** sample directly onto the ATR crystal.
- Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
 - Record the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Structural Elucidation Workflow

The logical flow for the structural characterization of a novel compound like **5-Benzyl-1H-pyrazol-3-amine** is depicted in the following workflow diagram.



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Structural Elucidation Workflow

This guide provides a comprehensive summary of the structural characterization of **5-Benzyl-1H-pyrazol-3-amine** based on currently available data. The provided experimental protocols offer a foundation for researchers to obtain and verify the structural properties of this and related compounds. Further investigation, particularly single-crystal X-ray diffraction and acquisition of experimental ¹³C NMR and IR spectra, would provide a more complete and definitive structural profile.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com